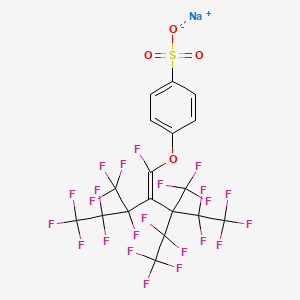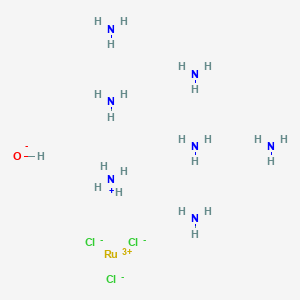
3-Isoquinolinecarboxamide, 2-(3-((2-(acetylamino)-1-oxo-3-((phenylmethyl)thio)propyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-, (3S-(2(2S*,3R*(R*)),3a,4ab,8ab))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoquinolinecarboxamide, 2-(3-((2-(acetylamino)-1-oxo-3-((phenylmethyl)thio)propyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-, (3S-(2(2S*,3R*(R*)),3a,4ab,8ab))- is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
The synthesis of 3-Isoquinolinecarboxamide, 2-(3-((2-(acetylamino)-1-oxo-3-((phenylmethyl)thio)propyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-, (3S-(2(2S*,3R*(R*)),3a,4ab,8ab))- involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the isoquinoline core, followed by the introduction of the carboxamide group. Subsequent steps involve the addition of the acetylamino and phenylmethylthio groups, as well as the formation of the hydroxy and phenylbutyl moieties. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Isoquinolinecarboxamide, 2-(3-((2-(acetylamino)-1-oxo-3-((phenylmethyl)thio)propyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-, (3S-(2(2S*,3R*(R*)),3a,4ab,8ab))- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and phenylmethylthio groups may play a role in binding to these targets, while the hydroxy and phenylbutyl moieties contribute to the overall stability and activity of the compound. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3-Isoquinolinecarboxamide, 2-(3-((2-(acetylamino)-1-oxo-3-((phenylmethyl)thio)propyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-, (3S-(2(2S*,3R*(R*)),3a,4ab,8ab))- stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3-Isoquinolinecarboxamide, 1-methyl-: Differing by the presence of a methyl group instead of the complex substituents.
H-Tyr-L-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: Featuring a simpler structure with fewer functional groups
Propriétés
Numéro CAS |
173918-20-2 |
|---|---|
Formule moléculaire |
C36H52N4O4S |
Poids moléculaire |
636.9 g/mol |
Nom IUPAC |
(3S,4aS,8aS)-2-[(2R,3S)-3-[[(2S)-2-acetamido-3-benzylsulfanylpropanoyl]amino]-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C36H52N4O4S/c1-25(41)37-31(24-45-23-27-15-9-6-10-16-27)34(43)38-30(19-26-13-7-5-8-14-26)33(42)22-40-21-29-18-12-11-17-28(29)20-32(40)35(44)39-36(2,3)4/h5-10,13-16,28-33,42H,11-12,17-24H2,1-4H3,(H,37,41)(H,38,43)(H,39,44)/t28-,29+,30-,31+,32-,33+/m0/s1 |
Clé InChI |
FSZBMUOHARLJDN-AEAWEUCCSA-N |
SMILES isomérique |
CC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
SMILES canonique |
CC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


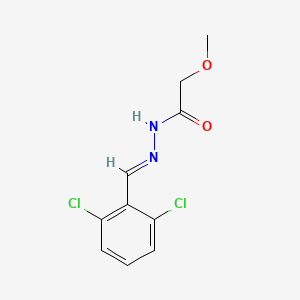
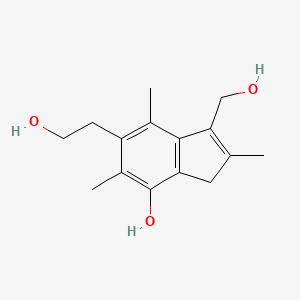
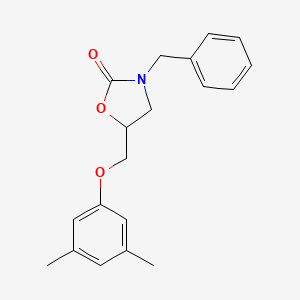
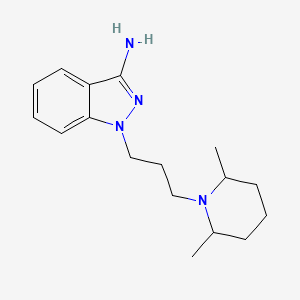
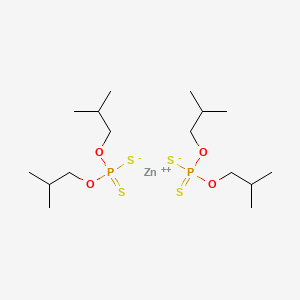

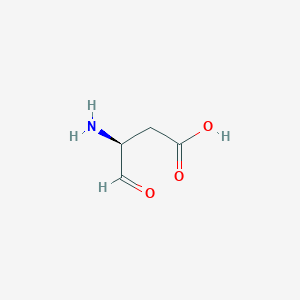
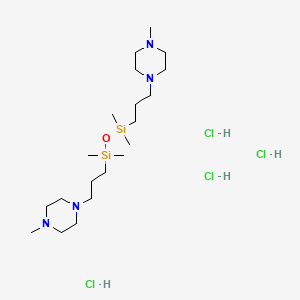
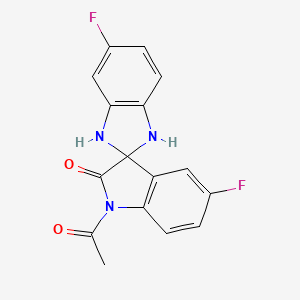


![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
